Neopetasin

Descripción

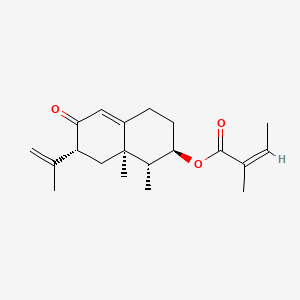

Structure

3D Structure

Propiedades

Número CAS |

70387-53-0 |

|---|---|

Fórmula molecular |

C20H28O3 |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

[(1R,2R,7R,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16+,18+,20+/m0/s1 |

Clave InChI |

ISTBXSFGFOYLTM-RSYQGVQLSA-N |

SMILES |

CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C |

SMILES isomérico |

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)[C@H](C[C@@]2([C@H]1C)C)C(=C)C |

SMILES canónico |

CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(1R,2R,7R,8aR)-7-Isopropenyl-1,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl (2Z)-2-methyl-2-butenoate (1R,2R,7S,8aR)-7-Isopropenyl-1,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl (2Z)-3-(methylsulfanyl)acrylate neopetasin petasin S-petasin |

Origen del producto |

United States |

Isolation and Purification Methodologies for Research Applications

Chromatographic Techniques for Separation

Chromatographic methods are essential for resolving neopetasin from structurally similar compounds, such as other petasins found in the same plant sources. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a widely used technique for purifying compounds on a larger scale for research purposes. researchgate.netsepscience.comharvardapparatus.com In the context of neopetasin isolation, preparative HPLC is often employed as a subsequent purification step after initial separation techniques like liquid-liquid chromatography (LLC). researchgate.netnih.govzenodo.orgresearchgate.net This is particularly necessary for fractions containing neopetasin derivatives with purities below a desired threshold, such as 95%. researchgate.netnih.govzenodo.org

The principles of preparative HPLC involve using a liquid mobile phase that carries the sample through a stationary phase packed in a column. harvardapparatus.comingenieria-analitica.com Separation is achieved based on the differential interactions of the compounds with the stationary and mobile phases. ingenieria-analitica.com For petasin (B38403) derivatives, including neopetasin, reversed-phase HPLC using C18 columns and gradients of acetonitrile-water has been reported for purification. Optimizing parameters such as gradient design, temperature control, and column selection are crucial for achieving high resolution and efficient separation in preparative HPLC. sepscience.comingenieria-analitica.com

Supercritical Fluid Chromatography (SFC) for Preparative Scale

Supercritical Fluid Chromatography (SFC) is another powerful chromatographic technique utilized for both analytical and preparative separations. researchgate.netwikipedia.orgchromatographytoday.com SFC uses a supercritical fluid, commonly carbon dioxide, as the primary mobile phase, often mixed with an organic modifier like methanol (B129727) or acetonitrile. wikipedia.orgchromatographytoday.comymcamerica.com SFC is recognized as a "greener" alternative to traditional HPLC due to reduced organic solvent consumption and faster run times facilitated by the low viscosity and high diffusivity of supercritical CO2. wikipedia.orgchromatographytoday.comymcamerica.comchromatographytoday.com

Preparative SFC is particularly advantageous for purifying low to moderate molecular weight, thermally labile, and chiral compounds. wikipedia.org While historically more associated with chiral separations, preparative SFC using achiral stationary phases can also be effective for purifying various compounds, including relatively polar ones, by incorporating water as an additive to the mobile phase. americanpharmaceuticalreview.com The scaling of analytical SFC methods to preparative scale allows for the generation of purified compounds in milligram to gram quantities. lcms.cz This involves careful consideration of parameters such as injection volume, flow rate, and mobile phase density to maintain separation quality during scale-up. lcms.cz

Spectroscopic Methods for Purity Assessment

Following chromatographic purification, spectroscopic methods are indispensable for assessing the purity and confirming the identity of isolated neopetasin. researchgate.netnih.gov These techniques provide detailed information about the molecular structure and can detect the presence of impurities.

Key spectroscopic methods employed for the characterization and purity assessment of neopetasin and other petasins include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS/MS). researchgate.netnih.govnih.gov

NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule, allowing for the confirmation of the compound's structure. researchgate.netnih.govsolubilityofthings.com Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is used to determine the molecular weight and fragmentation pattern of the compound, aiding in identification and the detection of impurities. researchgate.netnih.govresearchgate.netwtm.atmdpi.com

Other spectroscopic techniques like UV-Visible (UV-Vis) and Fourier Transform Infrared (FT-IR) spectroscopy can also be applied for purity assessment. solubilityofthings.commdpi.comijrar.orgmdpi.com UV-Vis spectroscopy measures the absorption of UV and visible light and is useful for quantitative analysis and detecting impurities that absorb in this region. solubilityofthings.commdpi.comijrar.org FT-IR spectroscopy provides information about the functional groups present in the molecule based on its vibrational spectrum. solubilityofthings.commdpi.comamericanpharmaceuticalreview.com These spectroscopic methods, especially when used in combination with chromatographic data, are crucial for ensuring the high purity required for research applications. ijrar.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Neopetasin Core Structure

The total synthesis of sesquiterpenoids with complex structures, such as Neopetasin, presents significant challenges, often requiring precise control over stereochemistry wikipedia.org. While the provided search results discuss the synthesis of related compounds like isopetasin (B1239024), which shares a similar bicyclic core structure, specific details on the total synthesis of Neopetasin itself are less explicitly detailed. The first total synthesis of isopetasin, for instance, was reported as a complex 15-step process involving precise stereochemical control and utilizing an enzymatic resolution step to establish the correct configuration of chiral centers wikipedia.org. Key reactions in building the bicyclic core of related sesquiterpenoids include Robinson annulation and aldol (B89426) condensation wikipedia.org. Although this initial approach was lengthy and had drawbacks like costly reagents and low yields, leading to the exploration of more efficient methods, it provided important insights into the construction of this type of sesquiterpenoid structure wikipedia.org.

Stereoselective Synthesis Methodologies

Stereoselective synthesis is crucial for compounds like Neopetasin due to the presence of multiple chiral centers, which dictate their specific biological activities. The synthesis of related sesquiterpenoids has employed stereoselective approaches, such as stereoselective conjugate addition, to simplify the formation of the bicyclic core while maintaining stereochemical control wikipedia.org. Enzymatic resolution has also been highlighted as a critical step in achieving the correct stereochemistry in the synthesis of related compounds wikipedia.org. While the search results confirm the importance of stereochemical control in the synthesis of this class of compounds, detailed methodologies specifically for the stereoselective synthesis of Neopetasin require further dedicated research to be fully elucidated.

Rational Design of Neopetasin Analogues and Derivatives

The rational design of analogues and derivatives of natural products like Neopetasin is a common strategy in chemical research to explore variations in structure and potentially enhance or modify their properties. This involves modifying the core structure or introducing different functional groups. While the provided search results mention the existence of Neopetasin analogues, such as S-Neopetasin plantaedb.com, and discuss the synthesis of derivatives of other compounds for various applications mdpi.comnih.govmdpi.com, detailed information on the rational design principles specifically applied to Neopetasin analogues is not extensively covered. The structural differences between Neopetasin and its isomers, like petasin (B38403) and isopetasin, involve variations in the ester moiety and the position of double bonds researchgate.net. These structural differences have been shown to lead to differential biological activities researchgate.netnih.gov. This suggests that targeted modifications to these regions could be a basis for rational design efforts.

Advanced Derivatization for Enhanced Analytical Performance

Advanced derivatization techniques are often employed to improve the analytical performance of compounds, particularly for detection and quantification in complex matrices. For Neopetasin and related petasins, sensitive analytical methods are necessary for their detection and quantification in biological samples and plant extracts wtm.atresearchgate.net. Liquid chromatography with high-resolution tandem mass spectrometry (LC-HRMS/MS) and nuclear magnetic resonance (NMR) are techniques used for identifying and analyzing isolated compounds like isopetasin, which is often found alongside Neopetasin wikipedia.org. A sensitive LC/MS/MS method has been developed for the measurement of petasin, isopetasin, and Neopetasin in plasma and urine samples, indicating the use of advanced analytical techniques for their detection at very low concentrations (e.g., 10 pg/ml) wtm.atresearchgate.net. While the specific derivatization steps used within these advanced analytical methods for Neopetasin are not explicitly detailed in the search results, the successful application of highly sensitive techniques like LC-MS/MS suggests that appropriate sample preparation and potentially derivatization are employed to achieve the required sensitivity and specificity for analyzing Neopetasin in complex biological and botanical matrices.

Compound Table

| Compound Name | PubChem CID |

| Neopetasin | 6440434 |

| S-Neopetasin | 91800184 |

| Petasin | 6433648 |

| Isopetasin | 5318627 |

| S-Petasin | 16219858 |

| S-Isopetasin | Not found |

| Neopetasol angelate | 6440434 |

| Angeloylneopetasol | 6440434 |

Data Tables

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. For eremophilane-type sesquiterpenes like neopetasin, 1D and 2D NMR techniques are crucial for assigning the positions of atoms and understanding the connectivity within the molecule. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and cross-peaks in 2D experiments (such as COSY, HSQC, and HMBC), allows for the identification of different proton and carbon environments and the mapping of the carbon-carbon and carbon-hydrogen frameworks. A set of resonances typical for an eremophilane-type sesquiterpene lactone, including signals for methyl groups, methylene (B1212753) groups, methine groups, and unprotonated carbons, is expected and has been reported for related compounds. researchgate.net Specifically for an eremophilane (B1244597) structure, characteristic ¹H-NMR chemical shifts for certain methyl groups can indicate specific structural features. researchgate.net

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) for Molecular Characterization

LC-HRMS/MS is a powerful analytical technique used for the separation, detection, and characterization of compounds in complex mixtures. mdpi.comnih.gov It combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of high-resolution tandem mass spectrometry. LC-HRMS allows for the determination of the accurate mass of neopetasin, which helps confirm its molecular formula. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation data by colliding the parent ion with gas molecules, generating characteristic fragment ions. wtm.at Analyzing the fragmentation pattern provides crucial information about the structural subunits and bonding within the neopetasin molecule. This method is highly sensitive and suitable for the analysis of compounds like neopetasin in biological matrices. wtm.atresearchgate.net Characteristic mass fragments for petasins have been identified, with m/z 217.1 often used as a quantifier. wtm.at

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption or transmission of UV and visible light through a sample. technologynetworks.comdenovix.com This technique is useful for detecting the presence of chromophores, which are structural features within a molecule that absorb light at specific wavelengths. technologynetworks.comencyclopedia.pub For neopetasin, UV-Vis spectroscopy can provide information about the presence of conjugated systems, such as double bonds or carbonyl groups, which are typical in sesquiterpene structures. lcms.cz The absorption spectrum, plotting absorbance against wavelength, provides a unique fingerprint that can aid in the identification and characterization of the compound. technologynetworks.com

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. encyclopedia.pubspectroscopyasia.com Since neopetasin is a chiral compound, ECD spectroscopy is essential for determining its absolute configuration, which refers to the precise 3D arrangement of atoms in space. encyclopedia.pubspectroscopyasia.comnih.gov The ECD spectrum of a chiral molecule is the mirror image of its enantiomer. encyclopedia.pubspectroscopyasia.com By comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be assigned. encyclopedia.pubnih.govresearchgate.net This technique is particularly valuable when single-crystal X-ray analysis is not feasible due to the inability to obtain suitable crystals. spectroscopyasia.com

Computational Methods for Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), play a significant role in the structural elucidation and characterization of complex molecules like neopetasin. spectroscopyasia.comnih.gov These methods can be used to perform conformational analysis, which involves determining the different possible spatial arrangements (conformers) of the molecule and their relative energies. encyclopedia.pub Understanding the conformational landscape is important because the spectroscopic properties of a molecule can be influenced by its conformation. encyclopedia.pubspectroscopyasia.com Computational calculations can predict spectroscopic parameters, such as ECD spectra, for different conformers. encyclopedia.pubnih.gov Comparing these predicted spectra with experimental data helps validate the proposed structure and absolute configuration and provides insights into the molecule's preferred conformation in solution. encyclopedia.pub

Molecular and Cellular Mechanisms of Action in Preclinical Models

Modulation of Inflammatory Mediators and Pathways

Neopetasin, as a constituent of Petasites hybridus extracts, has been studied for its ability to modulate various inflammatory mediators and the biochemical pathways involved in their synthesis and signaling. karger.combiorxiv.orgnih.govmdpi.com

Inhibition of Leukotriene Biosynthesis

A significant area of preclinical research into Neopetasin's mechanism of action involves its inhibitory effects on leukotriene biosynthesis. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. biorxiv.orgucl.ac.ukresearchgate.net Studies have shown that Neopetasin, along with other petasins, can inhibit the synthesis of cysteinyl-leukotrienes (such as LTC4) in various human target cells, including leukocytes and macrophages, when cultured in vitro or ex vivo. biorxiv.orgnih.govmdpi.comiranchembook.irbiorxiv.org This inhibitory effect on leukotriene production has been observed in models using stimulated human eosinophils and neutrophils. karger.commdpi.comiranchembook.ir

Inhibition of Cysteinyl-Leukotriene Synthesis in Human Eosinophils

| Compound | Effect on C5a- and PAF-induced Cysteinyl-LT Production |

| Petasin (B38403) | Blocked |

| Isopetasin (B1239024) | Blocked |

| Neopetasin | Blocked |

| ZE-339 | Inhibited |

| Zileuton | Inhibited |

Based on data from preclinical studies in human eosinophils stimulated with C5a and PAF. karger.commdpi.comiranchembook.ir

Differential Effects on 5-Lipoxygenase (5-LO) Activity and Translocation

Differential Effects of Petasins on Eosinophil Functions

| Compound | Inhibition of C5a- and PAF-induced Cysteinyl-LT Production | Inhibition of cPLA2 Activity | Inhibition of 5-LO Translocation to Nuclear Envelope | Inhibition of PAF- and C5a-induced [Ca2+]i Increase |

| Petasin | Yes | Yes | Yes | Yes |

| Isopetasin | Yes | No | No | No |

| Neopetasin | Yes | No | No | No |

| Zileuton | Yes | No | No | No |

Based on data from preclinical studies in human eosinophils. karger.commdpi.comiranchembook.ir

Effects on Cyclooxygenase-2 (COX-2) Activity

The effects of Neopetasin specifically on Cyclooxygenase-2 (COX-2) activity are less clearly defined compared to its effects on the leukotriene pathway. Some preclinical studies on Petasites hybridus extracts have indicated a specific mode of action on the 5-LO pathway without significantly blocking the cyclooxygenase (COX) pathway. karger.comresearchgate.net However, other research on butterbur extracts has demonstrated inhibitory effects on COX-2 and prostaglandin (B15479496) E2 (PGE2) release, suggesting potential interactions with this pathway by some constituents. nih.gov The specific role and potency of Neopetasin, as an isolated compound, in modulating COX-2 activity requires further focused investigation in preclinical models. karger.commdpi.comresearchgate.net

Regulation of Phospholipase A2 (PLA2) Activity

Phospholipase A2 (PLA2) enzymes play a critical role in initiating the inflammatory cascade by releasing arachidonic acid from cell membrane phospholipids, which is then metabolized into prostaglandins (B1171923) and leukotrienes. karger.commdpi.complactest.itunesp.bracademicjournals.orgcsic.es Preclinical studies have investigated the effects of petasins on PLA2 activity, particularly cytosolic phospholipase A2 (cPLA2). As mentioned earlier, while petasin has been shown to suppress cPLA2 activity in stimulated human eosinophils, Neopetasin did not exhibit this inhibitory effect in the same model. karger.commdpi.comiranchembook.ir This suggests differential effects among the petasin stereoisomers on specific PLA2 isoforms or regulatory mechanisms in certain cell types. karger.commdpi.comresearchgate.netmdpi.comnih.gov

Ion Channel and Receptor Interactions

Research into the direct interactions of Neopetasin with ion channels and receptors in preclinical models is more limited compared to the studies on inflammatory mediators. Some preclinical studies on Petasites hybridus extracts or other petasins have explored effects on ion channels, such as L-type voltage-dependent calcium channels (VDCC) and transient receptor potential (TRP) channels, in the context of antispasmodic or anti-migraine effects. nih.govmdpi.com However, specific data detailing Neopetasin's direct binding or modulation of particular ion channels or receptors in relevant preclinical inflammatory models is not extensively documented in the provided search results. The broader field of preclinical research on bioactive molecules does involve investigating interactions with ion channels and receptors as potential mechanisms of action. europeanpharmaceuticalreview.comnih.govbiorxiv.orgfrontiersin.org Further targeted preclinical studies are needed to fully characterize any direct interactions of Neopetasin with specific ion channels or receptors and their contribution to its observed biological effects.

Influence on L-Type Voltage-Dependent Calcium Channels (VDCCs)

L-Type Voltage-Dependent Calcium Channels (VDCCs) are crucial for regulating intracellular calcium concentrations and play significant roles in various physiological processes, including muscle contraction and neurotransmitter release. wikipedia.orgwikipedia.orgebi.ac.uk Studies on petasins, including neopetasin, have suggested an influence on these channels. While the precise mechanism remains under investigation, some research indicates that petasins may influence intracellular calcium concentrations by inhibiting L-type VDCCs. mdpi.comresearchgate.net This potential mechanism could contribute to observed effects such as the relaxation of Ca²⁺-dependent precontracted tissues. mdpi.com However, significant interaction between petasins and the dihydropyridine (B1217469) binding sites of L-type VDCCs has not yet been definitively established. researchgate.netnih.gov

Transient Receptor Potential (TRP) Channel Modulation (e.g., TRPA1, TRPV1)

Transient Receptor Potential (TRP) channels are a diverse group of ion channels involved in sensing various stimuli, including temperature, touch, pain, and chemical irritants. nih.govmdpi.comwikipedia.org TRPA1 and TRPV1 are two such channels found in sensory neurons and are implicated in pain signaling and neurogenic inflammation. nih.govwikipedia.orgwikipedia.org Studies on petasins, including isopetasin and petasin, have demonstrated their ability to interact with and modulate TRPA1 and TRPV1 channels. researchgate.netwikipedia.orgresearchgate.net This modulation can lead to the desensitization of nociceptors, impairing their function in signaling pain and releasing neuropeptides like calcitonin gene-related peptide (CGRP), which are involved in neurogenic inflammation. wikipedia.orgresearchgate.net While neopetasin is often studied alongside petasin and isopetasin, specific detailed findings on neopetasin's direct modulation of TRPA1 and TRPV1 in isolation are less extensively reported compared to its isomers in the provided search results. However, the collective action of petasins from Petasites hybridus extracts is understood to involve the desensitization of peptidergic sensory nociceptors through a TRPA1 cation action and the blocking of CGRP nociceptive pathways. researchgate.net

Interactions with Histamine (B1213489) H1 Receptors

Histamine H1 receptors are involved in mediating allergic reactions and other physiological responses to histamine. While some sources mention that Petasites hybridus extracts can block histamine binding to H1-receptors in vitro, specific details regarding neopetasin's direct interaction with Histamine H1 receptors were not prominently featured in the provided search results focusing solely on neopetasin's mechanisms. researchgate.net However, the anti-allergic effects attributed to butterbur extracts, which contain neopetasin, have been linked to a reduction in inflammatory mediators like histamine. researchgate.net

Modulation of Cellular Transport Systems

Neopetasin's influence extends to cellular transport systems, particularly those involved in the efflux of various molecules from cells.

Impact on P-glycoprotein (P-gp) Functionality

P-glycoprotein (P-gp), also known as ABCB1, is an ATP-binding cassette (ABC) transporter protein that plays a crucial role in the efflux of a wide range of substrates, including many drugs, from cells. unisi.itmdpi.comnih.gov It is a significant factor in multidrug resistance in cancer cells and also plays a protective role in normal tissues by limiting the absorption and distribution of harmful xenobiotics. mdpi.comnih.gov Studies have indicated that petasin derivatives, including neopetasin, can influence P-gp function. umw.edu.pl Specifically, isopetasin and S-isopetasin have been shown to bind to specific amino acids of the P-gp protein, disrupting its function and potentially increasing the accumulation of anti-cancer drugs in resistant cells. wikipedia.orgwikiwand.com Their mode of action appears similar to that of verapamil, a known P-gp inhibitor. wikipedia.org While neopetasin is mentioned alongside petasin and isopetasin in the context of P-gp modulation, detailed studies focusing exclusively on neopetasin's impact on P-gp functionality were not extensively detailed in the provided search results. umw.edu.pl

Intervention in Intracellular Signaling Cascades

Neopetasin has been shown to intervene in various intracellular signaling pathways, particularly those involving calcium mobilization and inflammatory mediators.

Effects on Intracellular Calcium Mobilization

Intracellular calcium mobilization is a critical step in many cellular signaling cascades, including those involved in inflammation and cellular activation. researchgate.netkarger.comfrontiersin.orgfrontiersin.org Preclinical studies, particularly in eosinophils, have investigated the effects of petasins, including neopetasin, on intracellular calcium levels. researchgate.netkarger.comfrontiersin.orgfrontiersin.orgnih.govcapes.gov.br Research indicates that petasin, but notably not always isopetasin and neopetasin, inhibited agonist-mediated intracellular calcium mobilization in purified blood eosinophils. karger.comnih.govcapes.gov.br While all three compounds (petasin, isopetasin, and neopetasin) were shown to inhibit leukotriene synthesis, the effect on intracellular calcium mobilization appeared to be more pronounced with petasin. karger.comnih.govcapes.gov.br This suggests potential differences in the specific intracellular targets or pathways affected by the different petasins. karger.comnih.govcapes.gov.br The inhibition of intracellular calcium influx by petasin in neutrophils and eosinophils has been reported, which contributes to its anti-inflammatory activity. nih.govfrontiersin.org

Here is a summary of the observed effects of petasins on intracellular calcium mobilization in eosinophils:

| Compound | Agonist-Mediated Intracellular Calcium Mobilization |

| Petasin | Inhibited |

| Isopetasin | Significant lower blocking efficacy |

| Neopetasin | Significant lower blocking efficacy |

Data derived from preclinical studies in human eosinophils. karger.comnih.govcapes.gov.br

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways

Studies on human eosinophils have suggested that petasin, but not necessarily isopetasin or neopetasin, may have potential inhibitory activity within the mitogen-activated protein kinase (MAPK) pathways. capes.gov.brnih.gov While petasin has shown a potential to inhibit inflammatory effector functions by disrupting signaling events, including potentially within MAPK pathways, the direct influence of Neopetasin on these specific pathways appears less pronounced in some comparative studies. capes.gov.brnih.gov

Regulation of Signal Transducer and Activator of Transcription (STAT) Pathways

The anti-inflammatory effects of a Petasites hybridus extract containing petasin, isopetasin, and neopetasin have been reported to be mediated by inhibition of the STAT pathway. medkoo.comresearchgate.net In human nasal epithelial cells, this extract mediated changes in proinflammatory mediators and had an inhibitory effect on the Janus kinase (JAK) signal transducer and activator of transcription proteins (STAT) signaling pathway. mdpi.comresearchgate.net While the extract containing Neopetasin demonstrated this effect, the specific contribution of Neopetasin alone to STAT pathway regulation is often discussed in the context of the mixture of petasins. medkoo.comresearchgate.net

Modulation of Metabolic Pathways

Research on petasin, a related compound also found in Petasites species, has provided insights into the potential modulation of metabolic pathways.

Petasin has been identified as a potent inhibitor of mitochondrial electron transport chain complex I (ETCC1). nih.govjci.orgresearchgate.netjci.org This inhibition affects mitochondrial complex I-based metabolism, which is crucial for processes like tumor growth and metastasis. nih.govjci.orgresearchgate.netjci.org Petasin's inhibition of ETCC1 leads to a decrease in ATP production and an increase in the AMP/ATP ratio, subsequently activating AMP-activated protein kinase (AMPK). acs.orgacs.org This activation of AMPK can then influence glucose and potentially lipid metabolism. acs.orgacs.org While these findings are primarily based on studies of petasin, they provide a basis for understanding how related sesquiterpenes like Neopetasin might interact with cellular metabolic processes, although direct studies on Neopetasin's effect on mitochondrial complex I were not prominently found in the search results.

Antiviral Mechanisms of Action in Preclinical Cellular Systems (e.g., SARS-CoV-2)

Neopetasin has demonstrated antiviral activity in preclinical cellular systems, including against SARS-CoV-2. nih.govresearchgate.netscienceopen.comnih.gov Studies using Vero E6 cells infected with the Wuhan strain and Delta variant of SARS-CoV-2 showed that Neopetasin exerted potent antiviral activities. nih.govresearchgate.netnih.gov

The antiviral activity of Neopetasin against the SARS-CoV-2 Wuhan strain in Vero E6 cells was assessed, showing an inhibition of viral infection. nih.govresearchgate.net

| Compound | IC₅₀ (µM) | Cell Line | SARS-CoV-2 Variant |

| Neopetasin | 0.79–1.2 | Vero E6 | Wuhan, Delta |

| Isopetasin | 0.37–0.88 | Vero E6 | Wuhan, Delta |

| Petasin | 10.79 | Vero E6 | Wuhan |

| Remdesivir (B604916) | 1.53–2.37 | Vero E6 | Wuhan, Delta |

IC₅₀ values represent the half-maximal inhibitory concentration.

These results indicate that Neopetasin, along with isopetasin, showed more potent antiviral activity against SARS-CoV-2 in Vero E6 cells compared to petasin and comparable potency to remdesivir in some instances. nih.govresearchgate.netnih.gov

Interactions with Bone Morphogenetic Protein (BMP) Receptors

Preliminary research, including docking simulations, has explored the potential interactions of various compounds from Petasites japonicus, including Neopetasin, with bone morphogenetic protein (BMP) receptors. tandfonline.com These studies aim to investigate the possible influence of these compounds on BMP signaling pathways, which are involved in processes like bone formation and cell differentiation. tandfonline.com Docking studies have suggested that Neopetasin may interact with the active site of the BMPRII receptor. tandfonline.com

Structure Activity Relationship Sar Studies of Neopetasin and Its Stereoisomers

Correlating Structural Motifs with Biological Activities

The biological activities of neopetasin and its stereoisomers are closely linked to their specific structural features karger.com. Research indicates that the sesquiterpene backbone is a critical functional group for their activity . Variations in the acyloxy group configuration and the position of the double bond within the sesquiterpene backbone contribute to the differential effects observed among neopetasin, petasin (B38403), and isopetasin (B1239024) .

For instance, studies on the inhibition of leukotriene synthesis in human leukocytes and macrophages have shown that all three stereoisomers can inhibit cysteinyl-leukotriene production karger.comnih.gov. However, their effects on other downstream signaling pathways differ karger.com. Petasin, but not isopetasin or neopetasin, has been shown to inhibit agonist-mediated intracellular calcium mobilization and eosinophil cationic protein (ECP) release in purified blood eosinophils karger.com. This suggests that while the core structure allows for leukotriene inhibition, specific stereochemical arrangements, particularly in petasin, are necessary for inhibiting calcium mobilization and ECP release karger.com.

Furthermore, the cytotoxic profiles of these stereoisomers vary depending on the cell type and cytochrome P450 activity nih.gov. In rat H-4-II-E cells, neopetasin exhibited higher cytotoxicity compared to petasin and isopetasin nih.gov. This difference in cytotoxicity highlights how subtle structural variations between the stereoisomers can lead to significant differences in their biological impact nih.gov.

Computational and in Silico Approaches in Neopetasin Research

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, neopetasin) to another (the receptor or target protein) when bound to form a stable complex. This method aims to predict the binding energy and the specific interactions between the ligand and the active site of the target, providing insights into the potential efficacy of the ligand. Studies involving sesquiterpene compounds from Petasites japonicus have utilized molecular docking to investigate their ability to target specific proteins, such as those involved in bone morphogenetic protein (BMP) signaling. tandfonline.com While these studies have explored various sesquiterpenes, the application of molecular docking specifically to neopetasin allows for the prediction of its binding affinity and interaction modes with relevant biological targets. The binding energy calculated through docking studies can be used to estimate the binding affinity (Ki value) of a compound to its target. tandfonline.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the various spatial arrangements that a molecule can adopt, as different conformers can have different biological activities and binding properties. Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time. mdpi.com This provides a dynamic view of the molecule's behavior and its interactions with its environment, including target proteins or membranes. MD simulations can reveal the stability of a ligand-protein complex, the flexibility of the binding site, and the conformational changes that occur upon binding. While general studies on phytochemistry and phytopharmacology mention the use of in silico methods for analyzing compounds like petasin (B38403) derivatives, including neopetasin, specific detailed research findings solely focused on the conformational analysis and MD simulations of neopetasin were not extensively detailed in the provided search results. umw.edu.pl However, MD simulations are a standard tool in computational studies to validate the stability of docked complexes and understand the dynamic nature of molecular interactions. mdpi.com

Predictive Modeling for Biological Activity

Predictive modeling, often employing quantitative structure-activity relationship (QSAR) models and machine learning techniques, aims to build models that can predict the biological activity of compounds based on their chemical structures and properties. nih.gov These models can screen large libraries of compounds to identify potential candidates with desired activities. nih.gov For neopetasin, predictive modeling can be used to forecast its potential activities against various biological targets or in specific therapeutic areas. For instance, machine learning approaches have been used to predict the bioactivity of compounds targeting SARS-CoV-2, demonstrating the potential of these methods in identifying active molecules. nih.govust.edu.ph QSAR models utilize molecular descriptors, which represent the physical and chemical characteristics of a molecule, to build predictive models for biological activity. nih.gov While the search results highlight the application of predictive modeling in drug discovery and for other compounds, specific published studies focusing exclusively on predictive modeling for neopetasin's biological activity were not prominently featured. However, the principles and techniques of predictive modeling are applicable to neopetasin to explore its potential biological effects based on its molecular structure.

Advanced Analytical Method Development for Neopetasin Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds, including those found in complex biological and plant matrices wikipedia.orgeag.com. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry wikipedia.org. LC-MS/MS is particularly well-suited for analyzing polar and thermally labile compounds, which are not easily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) wikipedia.org.

For Neopetasin, LC-MS/MS methodologies have been developed for its quantification in research matrices such as plasma and urine wtm.atresearchgate.net. These methods often utilize stable isotope dilution to enhance accuracy and reproducibility nih.gov. A sensitive LC-MS/MS method has been established for the measurement of petasin (B38403), isopetasin (B1239024), and neopetasin in horse plasma and urine samples following oral administration of a P. hybridus extract wtm.atresearchgate.net. This method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 10 pg/mL for neopetasin wtm.at. The use of tandem mass spectrometry (MS/MS) provides high specificity by monitoring specific precursor-to-product ion transitions characteristic of Neopetasin, minimizing interference from matrix components eag.com. LC-HRMS/MS (Liquid Chromatography with High-Resolution Tandem Mass Spectrometry) has also been employed for the analysis of petasin derivatives, including neopetasin zenodo.org.

Gas Chromatography (GC) Applications for Component Analysis

Gas Chromatography (GC) is another chromatographic technique that has been applied to the analysis of Neopetasin, particularly for the determination of its amount in plant extracts mdpi.com. GC is typically used for volatile or semi-volatile compounds that are thermally stable researchgate.net. While LC-MS/MS is often preferred for more polar and labile compounds like Neopetasin, GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), can be used for the analysis of Neopetasin and its related sesquiterpene esters, such as petasin and isopetasin mdpi.comumw.edu.pl.

Quantitative GC analysis has been performed to determine the content of neopetasin, petasin, and isopetasin in P. hybridus rhizome extracts mdpi.com. This involves using a GC system with a detector like FID and employing an internal standard, such as santonin, for quantitative analysis mdpi.com. GC analysis can confirm compound concentrations using retention time alignment and spectral matching . GC-MS analysis has also been used to identify petasin derivatives, including neopetasin umw.edu.pl. Furthermore, GC has been utilized to analyze the content of neopetasin, petasin, and isopetasin in mixtures to assess their stability over time google.com.

Derivatization Strategies for Enhanced Detection Sensitivity and Selectivity

Derivatization is a chemical process that modifies a compound to improve its analytical characteristics, such as detectability, separability, and stability spectroscopyonline.comtaylorandfrancis.com. While direct analysis of Neopetasin using LC-MS/MS is common, derivatization strategies can be employed, particularly in GC analysis or when enhanced sensitivity or selectivity is required for specific research matrices or detection methods researchgate.netamericanpharmaceuticalreview.com.

Chemical derivatization is a common practice in analytical chemistry to improve selectivity and sensitivity semanticscholar.org. It can be used to convert difficult or unstable intermediates into more stable and easily detectable compounds taylorandfrancis.com. In the context of chromatographic analysis, derivatization can reduce matrix interferences and enhance analytical selectivity and detectability semanticscholar.org.

Targeting Specific Functional Groups for Derivatization

Derivatization strategies often target specific functional groups within the analyte molecule to introduce properties that are favorable for the chosen analytical technique americanpharmaceuticalreview.com. For compounds like Neopetasin, which contains ester and alkene functional groups, derivatization could potentially target these sites. Common derivatizations in analytical chemistry include alkylation, silylation, and acylation americanpharmaceuticalreview.com.

While specific derivatization protocols solely for Neopetasin were not extensively detailed in the search results, the general principles of targeting functional groups apply. For instance, derivatization of amines, which are different from Neopetasin's structure, is a well-established strategy, often using acylating or silylating agents americanpharmaceuticalreview.com. The choice of derivatization reagent and reaction conditions depends on the functional groups present and the desired outcome for detection (e.g., introducing a chromophore for UV detection or enhancing ionization for MS) taylorandfrancis.comamericanpharmaceuticalreview.com. Derivatization can also be used to stabilize reactive molecules americanpharmaceuticalreview.com.

Method Validation for Research Assay Robustness

Method validation is a critical process in analytical chemistry to ensure that an analytical method is reliable, accurate, and consistent for its intended purpose certified-laboratories.comeuropa.eu. For the quantification of Neopetasin in research matrices, thorough method validation is essential to ensure the robustness of the research assay wikipedia.orgvolkamerlab.org.

Key validation parameters typically assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LLOQ), and robustness certified-laboratories.comeuropa.eu. Specificity ensures that the method measures only the target analyte without interference from other components in the sample certified-laboratories.comeuropa.eu. Linearity demonstrates that the test results are directly proportional to the analyte concentration within a defined range certified-laboratories.comeuropa.eu. Accuracy assesses how close the measured values are to the true concentration, often expressed as percent recovery certified-laboratories.comeuropa.eu. Precision indicates the repeatability and reproducibility of the results certified-laboratories.comeuropa.eu. LOD and LLOQ define the lowest concentrations of the analyte that can be detected and reliably quantified, respectively certified-laboratories.com. Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters certified-laboratories.com.

Preclinical Research Models for Investigating Neopetasin Bioactivity

In Vitro Cellular Models

In vitro cellular models are widely used to study the direct effects of neopetasin on specific cell types involved in various physiological and pathological processes. These models allow for controlled environments to analyze cellular responses, signaling pathways, and interactions.

Immune Cell Cultures (e.g., Eosinophils, Neutrophils, Macrophages, Leukocytes)

Neopetasin, along with other petasins like petasin (B38403) and isopetasin (B1239024), has been studied for its effects on immune cells, particularly in the context of allergic and inflammatory responses. Research using primary human peripheral leukocytes and isolated eosinophils, neutrophils, and macrophages has provided insights into how these compounds modulate inflammatory mediator synthesis and release. karger.comresearchgate.netmdpi.commdpi.comresearchgate.netnih.govbmj.combiorxiv.orgreliasmedia.com

Studies have shown that neopetasin can inhibit the synthesis of cysteinyl leukotrienes (Cys-LTs) in immune cells. karger.comresearchgate.netmdpi.comresearchgate.netnih.gov Specifically, in vitro analyses revealed that the synthesis of LTB4 by neutrophils and Cys-LTs by eosinophils were dose-dependently decreased by Petasites hybridus extract (Ze 339), which contains neopetasin. mdpi.com While petasin, isopetasin, and neopetasin demonstrated comparable inhibitory effects on cysteinyl-leukotriene synthesis, their effects on other eosinophil functions, such as eosinophil cationic protein (ECP) release, appeared to be differential. karger.commdpi.comresearchgate.netnih.gov Only petasin, but not isopetasin or neopetasin, significantly blocked agonist-mediated ECP release from eosinophils and inhibited increases in intracellular calcium concentration. karger.comresearchgate.netnih.gov This suggests that different petasins may target distinct intracellular signaling molecules. researchgate.netnih.gov

Research indicates that isopetasin and neopetasin may exert their effect on reducing leukotriene synthesis at the level of or distal to 5-lipoxygenase (5-LO). researchgate.netnih.gov In contrast, petasin might inhibit inflammatory effector functions in eosinophils by disrupting signaling events at or proximal to phospholipase Cbeta (PLCbeta), in addition to potential activity within the mitogen-activated protein kinase (MAPK) and leukotriene pathways. researchgate.net

| Immune Cell Type | Observed Effect of Neopetasin (and other Petasins) | Related Mediator/Function | Key Finding | Source |

|---|---|---|---|---|

| Eosinophils | Inhibition of Cysteinyl Leukotriene Synthesis | Cysteinyl Leukotrienes (Cys-LTs) | Comparable and potent inhibitory effects observed for petasin, isopetasin, and neopetasin. | karger.commdpi.comresearchgate.netnih.gov |

| Eosinophils | Effect on Eosinophil Cationic Protein (ECP) Release | ECP Release | ECP release blocked by petasin only, not isopetasin or neopetasin. | karger.comresearchgate.netnih.gov |

| Eosinophils | Effect on Intracellular Calcium Levels | Intracellular Ca²⁺ | Increases in [Ca²⁺]ᵢ abrogated by petasin only, with isopetasin and neopetasin showing significantly lower blocking efficacy. | karger.comresearchgate.netnih.gov |

| Neutrophils | Inhibition of LTB4 Synthesis | Leukotriene B4 (LTB4) | Synthesis dose-dependently decreased by Ze 339 (containing neopetasin). | mdpi.com |

| Macrophages | Inhibition of Cys-LT and LTB4 Synthesis | Cysteinyl Leukotrienes (Cys-LTs), Leukotriene B4 (LTB4) | Inhibited by Ze 339 (containing neopetasin) in PAF-stimulated macrophages. | researchgate.netmdpi.combiorxiv.orgreliasmedia.comnih.gov |

| Leukocytes (Peripheral Human) | Inhibition of Cysteinyl Leukotriene Synthesis | Cysteinyl Leukotrienes (LTC4) | Effectively inhibited by petasin-containing extracts. | karger.comresearchgate.netmdpi.comresearchgate.netnih.govbiorxiv.org |

Epithelial Cell Lines (e.g., Human Nasal Epithelial Cells, Vero E6 Cells)

Epithelial cell lines are utilized to investigate the effects of neopetasin on barrier function, inflammatory responses, and viral replication in epithelial tissues.

Studies using human nasal epithelial cells have shown that Petasites hybridus extract (Ze 339) can reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in cells challenged with viral mimetics. researchgate.netmdpi.combiorxiv.org Ze 339 also mediated changes in pro-inflammatory mediators, reduced neutrophil chemotaxis, and showed an inhibitory effect on the JAK-STAT signaling pathway in human nasal epithelial cells. nih.gov

Vero E6 cells, an epithelial cell line derived from African green monkey kidney, are commonly used to study viral replication. biorxiv.orgresearchgate.netmdpi.comresearchgate.netsciety.org Research has demonstrated that neopetasin, along with isopetasin and the P. hybridus CO2 extract Ze 339, exhibits antiviral activity against SARS-CoV-2 in Vero E6 cells. mdpi.combiorxiv.orgresearchgate.netmdpi.comresearchgate.netsciety.org Neopetasin was shown to potently inhibit SARS-CoV-2 replication in vitro, with IC50 values in the low micromolar range against both the Wuhan and Delta variants of the virus. mdpi.combiorxiv.orgresearchgate.netresearchgate.netsciety.orgbiorxiv.org Compared to remdesivir (B604916), neopetasin (and isopetasin and Ze 339) exerted a higher selectivity index in these studies. mdpi.combiorxiv.orgbiorxiv.org

| Epithelial Cell Line | Stimulus/Condition | Observed Effect of Neopetasin (or extract containing it) | Related Mediator/Function | Key Finding | Source |

|---|---|---|---|---|---|

| Human Nasal Epithelial Cells | Viral mimetics challenge | Reduced levels of pro-inflammatory cytokines | TNF-α, IL-6, IL-8 | Ze 339 (containing neopetasin) reduced cytokine levels. | researchgate.netmdpi.combiorxiv.org |

| Human Nasal Epithelial Cells | Not specified (related to inflammation) | Reduced neutrophil chemotaxis, inhibited JAK-STAT pathway | Chemotaxis, JAK-STAT signaling | Ze 339 (containing neopetasin) showed inhibitory effects. | nih.gov |

| Vero E6 Cells | SARS-CoV-2 infection (Wuhan variant) | Inhibition of viral replication | SARS-CoV-2 | Neopetasin showed potent antiviral activity with low micromolar IC50. | mdpi.combiorxiv.orgresearchgate.netresearchgate.netsciety.orgbiorxiv.org |

| Vero E6 Cells | SARS-CoV-2 infection (Delta variant) | Inhibition of viral replication | SARS-CoV-2 | Neopetasin showed potent antiviral activity with low micromolar IC50. | mdpi.combiorxiv.orgresearchgate.netsciety.orgbiorxiv.org |

Cancer Cell Lines

While the search results primarily highlight the effects of petasin on cancer cell lines, neopetasin is mentioned as a related petasin derivative. One study identified petasin as a potent inhibitor of mitochondrial complex I, which supports tumor growth and metastasis, and noted that neopetasin and S-neopetasin were also tested in thyroid cancer cell lines. umw.edu.pljci.org Petasin induced cytotoxicity against a broad spectrum of tumor types and showed no apparent toxicity towards non-tumor cells. jci.org Preliminary in vitro studies using thyroid cancer cell lines included testing of petasin derivatives, including neopetasin. umw.edu.pl

Ex Vivo Tissue Models

Ex vivo tissue models involve the use of tissues isolated from organisms to study the effects of compounds outside the complex systemic environment. Research has shown that Petasites hybridus extract (Ze 339), containing neopetasin, can inhibit the synthesis of leukotrienes in human target cells cultured ex vivo. researchgate.netmdpi.combiorxiv.org This indicates that the active constituents, including neopetasin, retain their inhibitory effects on leukotriene synthesis in a more complex tissue-like environment compared to isolated cell cultures.

Smooth Muscle Preparations (e.g., Guinea Pig Ileum, Trachea, Rat Aorta)

Smooth muscle preparations have been extensively used to study the spasmolytic properties of Petasites hybridus extracts and their constituents, including neopetasin. Early investigations into the spasmolytic effects of P. hybridus on the intestinal tract were conducted using guinea pig ileum. mdpi.com This model involves preparing segments of the ileum and measuring tension changes under different conditions. mdpi.comksu.edu.sa The guinea pig ileum is sensitive to various spasmogens like histamine (B1213489), carbachol, and KCl, making it a suitable model for assessing relaxant effects. mdpi.comksu.edu.sa

Isolated guinea pig trachea and rat aorta have also been utilized to investigate the smooth muscle relaxant effects of petasins. mdpi.compublisherspanel.comkarger.com These models are relevant for understanding potential effects on airway and vascular smooth muscle. Studies suggest that petasins may exert their relaxant effects by influencing intracellular calcium concentrations, potentially through the inhibition of L-type voltage-dependent calcium channels (VDCC). mdpi.com This mechanism has been demonstrated in guinea pig trachea and rat aorta models, providing a plausible explanation for the observed relaxation of Ca²⁺-dependent precontracted tissues. mdpi.compublisherspanel.com

While petasin and isopetasin have been shown to neutralize histamine-induced contractions in isolated guinea pig trachea, the specific effects of neopetasin in this model have also been investigated. karger.comscispace.com Studies have also explored the effects of petasins, including iso-S-petasin, on Ca²⁺-induced vasoconstriction in isolated rat thoracic aorta, demonstrating concentration-dependent attenuation and inhibition of L-type voltage-dependent Ca²⁺ channel activity. publisherspanel.com

Data from studies on smooth muscle preparations highlight the relaxant potential of Petasites extracts and their petasin components. The following table summarizes some findings related to neopetasin and related petasins in these models:

| Smooth Muscle Preparation | Compound(s) Tested | Observed Effect | Proposed Mechanism | Citation |

| Guinea Pig Ileum | P. hybridus extract, Purified Petasin | Dose-dependent relaxation of precontracted segments | Related to total petasin content | mdpi.comresearchgate.net |

| Guinea Pig Trachea | Petasin, Isopetasin | Neutralized histamine-induced contractions | May involve influencing intracellular Ca²⁺ | mdpi.comkarger.com |

| Rat Aorta | Petasins (including iso-S-petasin) | Attenuated Ca²⁺-induced vasoconstriction, inhibited L-type VDCC activity | Inhibition of L-type voltage-dependent calcium channels | mdpi.compublisherspanel.com |

Future Directions and Unaddressed Research Questions

Elucidation of Undetermined Molecular Targets

While petasins, including neopetasin, have been shown to inhibit leukotriene synthesis and influence inflammatory pathways, the precise molecular targets of neopetasin itself remain to be fully determined. nih.govkarger.com Research indicates that different petasin (B38403) stereoisomers may have distinct intracellular targets. nih.govkarger.com For instance, while petasin has been shown to inhibit intracellular calcium mobilization, cPLA2 activity, and 5-LO translocation, neopetasin's effects on these specific pathways appear less pronounced or different compared to petasin. karger.comcapes.gov.br Future studies are needed to identify the specific proteins, enzymes, or signaling molecules that neopetasin directly interacts with or modulates. unibe.chresearchgate.net This could involve targeted biochemical assays, pull-down experiments, and advanced proteomic techniques to identify neopetasin-binding partners. Elucidating these targets is crucial for understanding its mechanism of action at a fundamental level.

Exploration of Novel Biological Activities

Although neopetasin is known for its presence in plants with traditional medicinal uses, its full spectrum of biological activities beyond its role in inflammation and allergy is not yet completely understood. nih.govnih.govkarger.com While related compounds like isopetasin (B1239024) have shown antiviral activity against SARS-CoV-2 and effects on TRP channels, the extent to which neopetasin shares or possesses unique activities requires further exploration. nih.govwikipedia.org Future research could investigate potential novel biological activities such as antioxidant effects, neuroprotective properties, or effects on other physiological systems. High-throughput screening assays and in vitro/in vivo models could be employed to uncover these previously uncharacterized effects.

Development of Advanced Synthetic Routes

The isolation of neopetasin from natural sources can present challenges in obtaining high-purity compounds with high yields. wikipedia.org Traditional isolation methods often involve chromatographic techniques. wikipedia.orgresearchgate.net Developing advanced and efficient synthetic routes for neopetasin is an important future direction. This would facilitate the production of larger quantities of pure neopetasin for research purposes and potential therapeutic development. Research could focus on developing total synthesis strategies or improving semi-synthetic approaches from more readily available precursors, potentially employing novel catalysts or reaction conditions to enhance yield and purity.

Comprehensive Stereochemical Impact on Bioactivity

Neopetasin is a stereoisomer of other petasins like petasin and isopetasin. nih.govkarger.com Research suggests that the biological activity of petasins can be dependent on their specific stereochemistry. nih.govkarger.comcapes.gov.br Studies comparing petasin, isopetasin, and neopetasin have shown differential effects on various cellular processes, such as calcium mobilization and enzyme activity. karger.comcapes.gov.br A comprehensive investigation into how the specific three-dimensional structure of neopetasin influences its binding to molecular targets and its resulting biological effects is warranted. nih.govunibe.chwtm.at Future studies should involve the synthesis and rigorous testing of individual neopetasin stereoisomers (if applicable beyond its defined structure) and comparison of their activities to fully understand the structure-activity relationship dictated by stereochemistry. This could involve advanced analytical techniques for stereochemical analysis and detailed biological assays. mdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of how neopetasin affects biological systems, future research should integrate data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. technologynetworks.com This multi-omics approach can reveal complex interactions and pathways modulated by neopetasin that might not be apparent from studying individual components in isolation. technologynetworks.comnumberanalytics.com For example, combining transcriptomic data (gene expression) with proteomic data (protein levels) could provide insights into how neopetasin affects gene regulation and downstream protein production. youtube.com Integrating metabolomics data could reveal changes in metabolic pathways influenced by neopetasin. monster.co.uk Advanced bioinformatics and computational tools are essential for analyzing and interpreting these large, complex datasets to build a comprehensive systems-level picture of neopetasin's biological impact. technologynetworks.comnumberanalytics.com This approach can help identify novel biomarkers and therapeutic targets related to neopetasin's effects. technologynetworks.comnumberanalytics.comnih.gov

Q & A

Q. What chromatographic techniques are recommended for isolating Neopetasin from Petasites hybridus extracts?

Neopetasin can be isolated using high-performance liquid chromatography (HPLC) with UV detection, coupled with preparative column chromatography. Fractionation should prioritize separation of structurally similar petasins (e.g., isopetasin, S-petasin) by optimizing solvent gradients and monitoring retention times. Purity validation via NMR and mass spectrometry is critical to distinguish Neopetasin from analogs .

Q. What are the key considerations in designing dose-response experiments for Neopetasin’s antiviral activity?

Experiments should span a broad concentration range (e.g., 0.001–100 µg/mL) to capture both efficacy and cytotoxicity thresholds. Use parallel assays for viral inhibition (e.g., plaque reduction) and cell viability (e.g., MTT or ATP-based assays). Ensure replicates account for cell-line-specific metabolic variability, as shown in SARS-CoV-2 inhibition studies .

Q. How can researchers standardize Neopetasin quantification in plant extracts?

Employ quantitative NMR (qNMR) with internal standards (e.g., trimethylsilylpropionic acid) or LC-MS/MS with isotope-labeled internal standards. Validate methods using certified reference materials and cross-check against published phytochemical profiles of Petasites chemotypes .

Advanced Research Questions

Q. How can the anti-inflammatory effects of Neopetasin be differentiated from other petasins in in vitro models?

Use comparative assays targeting specific inflammatory pathways (e.g., leukotriene B4 synthesis inhibition in eosinophils). Pair pharmacological inhibition (e.g., IC50 calculations) with gene expression profiling (e.g., NF-κB or COX-2) to identify Neopetasin-specific mechanisms. Studies show Neopetasin uniquely modulates eosinophil activation pathways compared to isopetasin .

Q. What experimental approaches are used to reconcile conflicting data on Neopetasin’s cytotoxicity across studies?

Conduct meta-analyses of cytotoxicity data, stratifying by cell type, exposure duration, and assay methodology. For example, Neopetasin’s biphasic effect on cell viability (cytotoxicity at mid-range concentrations but recovery at higher doses) requires validation via time-lapsed imaging and apoptosis/necrosis markers .

Q. How should researchers address discrepancies in Neopetasin’s bioavailability across preclinical models?

Perform pharmacokinetic studies using standardized formulations (e.g., lipid-based carriers) and compare absorption rates in rodent vs. human-derived intestinal cell models. Analyze metabolite profiles via LC-MS to identify species-specific metabolic pathways affecting bioavailability .

Q. What strategies validate Neopetasin’s molecular targets in signaling pathways?

Combine siRNA knockdowns with functional assays (e.g., calcium flux or chemotaxis in immune cells). For instance, Neopetasin’s inhibition of eosinophil migration is linked to calcium channel modulation, validated via patch-clamp electrophysiology and receptor-binding assays .

Data Analysis & Interpretation

Q. How can researchers statistically analyze Neopetasin’s dual antiviral and cytotoxic effects?

Use dose-response modeling (e.g., four-parameter logistic curves) to calculate EC50 (efficacy) and CC50 (cytotoxicity). Compute selectivity indices (SI = CC50/EC50) to rank therapeutic potential. Non-linear regression tools like GraphPad Prism are recommended for robust statistical validation .

Q. What methods resolve contradictions between in vitro potency and in vivo efficacy of Neopetasin?

Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolite activity. Validate with microdialysis in animal models to measure unbound Neopetasin concentrations at target sites .

Experimental Design & Reproducibility

Q. How can researchers ensure reproducibility in Neopetasin’s bioactivity assays?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw datasets (e.g., inhibition curves, spectral data), detailed protocols (e.g., cell culture conditions, solvent controls), and material sources (e.g., plant extract suppliers). Cross-validate findings with orthogonal assays (e.g., ELISA for cytokine suppression alongside transcriptomics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.